(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid
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Overview
Description
(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-ethylsulfamoyl group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the reaction of a phenylboronic acid derivative with an appropriate sulfonamide and alkylating agent under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, where the phenylboronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol, and the product is purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules. Its ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate interactions.
Medicine: In medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids have been investigated for their inhibitory effects on enzymes such as proteases and kinases, which are involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including pharmaceuticals and agrochemicals. Its role in catalysis and material science is also significant.
Mechanism of Action
The mechanism of action of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as a molecular probe and in enzyme inhibition. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or carbohydrate binding in biological studies.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
4-(Methanesulfonyl)phenylboronic acid: Similar structure but with a methanesulfonyl group instead of an N-ethylsulfamoyl group.
2-Methylphenylboronic acid: Lacks the sulfonamide group but has a similar phenylboronic acid core.
Uniqueness: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is unique due to the presence of the N-ethylsulfamoyl group, which imparts specific chemical properties and reactivity. This substitution enhances its ability to interact with biological molecules and increases its versatility in synthetic applications compared to simpler boronic acids.
Biological Activity
(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with an N-ethylsulfamoyl group. This structure is significant for its interactions with biological targets.
The mechanism of action of this compound involves:
- Molecular Targets : It interacts with specific enzymes or receptors in biological systems, potentially modulating pathways related to inflammation and cancer cell proliferation.
- Biochemical Pathways : The compound may influence various signaling pathways, particularly those involved in tumor growth and immune response modulation .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines .
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and the boronic acid moiety can significantly alter the biological activity of the compound. For example:
- Substituent Variations : Adding different alkyl or aryl groups can enhance potency against specific targets. Compounds with additional methyl or ethyl groups have demonstrated increased efficacy in preliminary assays .
- Boronic Acid Functionality : The boronic acid group is essential for forming reversible covalent bonds with diols in target biomolecules, enhancing selectivity and activity against specific enzymes .
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 μM across different cell types. The compound was particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Enzyme Inhibition
The compound was tested for its ability to inhibit phosphopantetheinyl transferase (PptT), an enzyme critical for bacterial survival. In vitro assays demonstrated that this compound inhibited PptT activity with an IC50 value of approximately 10 μM, indicating its potential as a lead compound for developing new antibiotics targeting resistant bacteria .
Data Summary
Activity | IC50 Value (μM) | Target |
---|---|---|
Tumor Cell Proliferation | 5 - 15 | Various Cancer Cell Lines |
PptT Inhibition | ~10 | Phosphopantetheinyl Transferase |
Properties
IUPAC Name |
[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEIERVEUKRVNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681590 |
Source
|
Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-46-6 |
Source
|
Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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